![molecular formula C14H12ClN3OS B2680430 3-Amino-5-(4-chlorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one CAS No. 379238-13-8](/img/structure/B2680430.png)

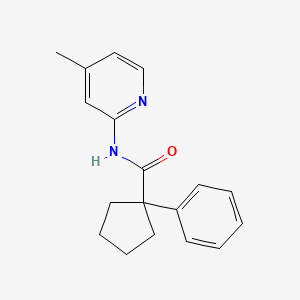

3-Amino-5-(4-chlorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

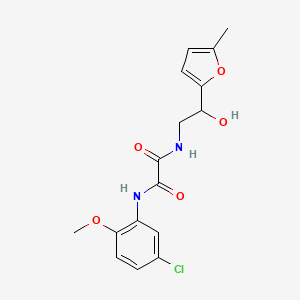

Descripción general

Descripción

“3-Amino-5-(4-chlorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Aplicaciones Científicas De Investigación

Antiproliferative Activities

A study on pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones, including compounds structurally related to 3-Amino-5-(4-chlorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one, demonstrated significant antiproliferative activity against human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines. The activity was dependent on the structure, concentration, and exposure time. Some compounds were particularly potent, inducing apoptotic cell death in cancer cells, suggesting their potential as anticancer agents (Atapour-Mashhad et al., 2017).

Antimicrobial and Anticancer Agents

Research on novel pyrazole derivatives with connections to this compound has shown promising antimicrobial and anticancer properties. Some derivatives exhibited higher anticancer activity compared to the reference drug doxorubicin, in addition to possessing good to excellent antimicrobial activity (Hafez et al., 2016).

Molecular Structure Analysis

Studies on the molecular structure and crystallization behavior of related pyrimidine compounds provide insights into their potential drug action mechanisms. The analysis of different tautomeric forms of the cation in crystalline structures highlights the significance of hydrogen bonding in molecular recognition processes, which is crucial for the targeted drug action of pharmaceuticals containing this functionality (Rajam et al., 2017).

Antimicrobial Activities

Synthesis and evaluation of new pyridothienopyrimidines and pyridothienotriazines, derivatives akin to this compound, have demonstrated in vitro antimicrobial activities. Such studies contribute to the development of new antimicrobial agents, highlighting the versatile applications of these compounds in fighting infections (Abdel-rahman et al., 2002).

Radioprotective and Antitumor Activities

Research into novel thieno[2,3-d]pyrimidine derivatives containing amino acids and imidazoles revealed promising radioprotective and antitumor activities. These findings suggest the potential of such compounds in therapeutic applications, particularly in protecting against radiation damage and fighting cancer (Alqasoumi et al., 2009).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target various proteins and enzymes, which play crucial roles in cellular processes .

Mode of Action

The exact mode of action of 3-Amino-5-(4-chlorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one It is likely that the compound interacts with its targets, leading to changes in their function

Biochemical Pathways

Similar compounds have been found to affect various pathways, leading to downstream effects such as inhibition of cell growth or induction of apoptosis .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound and its ability to reach its targets .

Result of Action

Similar compounds have been found to have various effects, such as inhibiting cell growth or inducing apoptosis .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other compounds .

Análisis Bioquímico

Biochemical Properties

For instance, some pyrido[2,3-d]pyrimidines have been found to exhibit antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .

Cellular Effects

Some studies suggest that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Propiedades

IUPAC Name |

3-amino-5-(4-chlorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3OS/c1-7-11(9-3-5-10(15)6-4-9)12-13(20-7)17-8(2)18(16)14(12)19/h3-6H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHFAGWXHSYULO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(S1)N=C(N(C2=O)N)C)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(2,3-dimethoxyphenyl)methyl]-3-ethylthiophene-2-carboxamide](/img/structure/B2680348.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2680349.png)

![[1,1'-biphenyl]-4-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2680351.png)

![2-cyclopentyl-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2680353.png)

![N-[4-[[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2680354.png)

![N-(2-ethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2680359.png)

![6-[4-(1-Methylbenzimidazol-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2680361.png)

![4-[(Pyridin-3-yl)amino]benzoic acid](/img/structure/B2680369.png)